2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the Knoevenagel condensation reaction. This reaction is a condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction conditions often include the use of a base catalyst such as piperidine or pyridine, and the reaction is carried out under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Industry: Could be used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets. The compound’s thiazolidinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(5E)-5-[(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: Known for its antitumor activity.
2-[(5E)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: Exhibits antimicrobial properties.
Uniqueness
2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its acetamido group enhances its potential as an anti-inflammatory agent, distinguishing it from other thiazolidinone derivatives.
Properties
Molecular Formula |
C14H12N2O4S2 |
---|---|
Molecular Weight |
336.4g/mol |
IUPAC Name |
2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O4S2/c1-8(17)15-10-4-2-9(3-5-10)6-11-13(20)16(7-12(18)19)14(21)22-11/h2-6H,7H2,1H3,(H,15,17)(H,18,19)/b11-6+ |
InChI Key |
KPSZPGHEVZCTFK-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.